molecular formula C9H13N3O B3240512 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide CAS No. 143769-07-7

2,2-Dimethyl-N-(pyrazin-2-yl)propanamide

Cat. No.: B3240512
CAS No.: 143769-07-7
M. Wt: 179.22 g/mol
InChI Key: GMGITWARSGGLDB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(pyrazin-2-yl)propanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of propanamide, featuring a pyrazine ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with pyrazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(pyrazin-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-(pyrazin-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-(pyrazin-2-yl)propanamide involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-N-pyridin-2-yl-propionamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2,2-Dimethyl-N-pyridin-4-yl-propionamide: Another similar compound with the pyridine ring attached at a different position.

    2,2-Dimethyl-N-(3-methylpyrazin-2-yl)propanamide: A derivative with an additional methyl group on the pyrazine ring

Uniqueness

2,2-Dimethyl-N-(pyrazin-2-yl)propanamide is unique due to the presence of the pyrazine ring, which can engage in distinct interactions compared to pyridine derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development .

Properties

IUPAC Name

2,2-dimethyl-N-pyrazin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(2,3)8(13)12-7-6-10-4-5-11-7/h4-6H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGITWARSGGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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